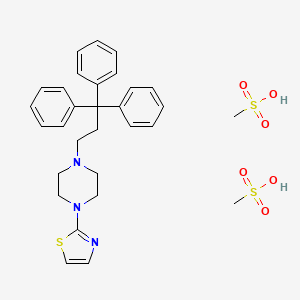
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a thiazole group and a triphenylpropyl moiety, making it a subject of interest for chemists and researchers.
Métodos De Preparación
The synthesis of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiazole Group: The thiazole group can be introduced via a cyclization reaction involving thioamides and α-haloketones.
Attachment of the Triphenylpropyl Moiety: The triphenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using triphenylpropyl chloride and an appropriate catalyst.
Formation of the Dimethanesulfonate Salt: The final step involves the reaction of the synthesized compound with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or piperazine ring can be substituted with different functional groups using appropriate reagents.
Hydrolysis: The dimethanesulfonate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular behavior.
Propiedades
Número CAS |
36524-83-1 |
|---|---|
Fórmula molecular |
C30H37N3O6S3 |
Peso molecular |
631.8 g/mol |
Nombre IUPAC |
methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |
Clave InChI |
FASRCBZJGUBERH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


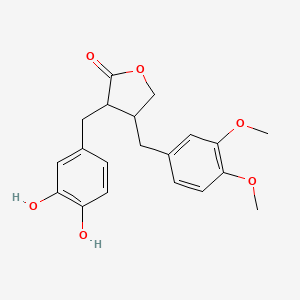
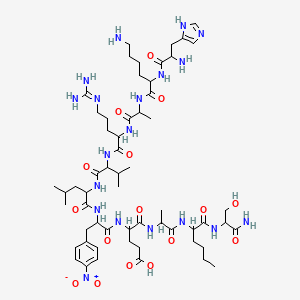
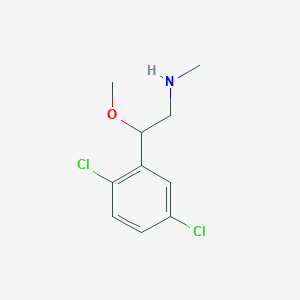
![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)
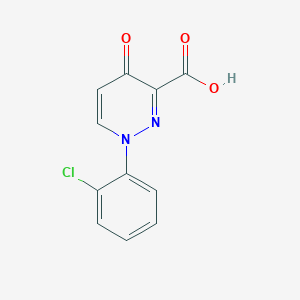
![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)
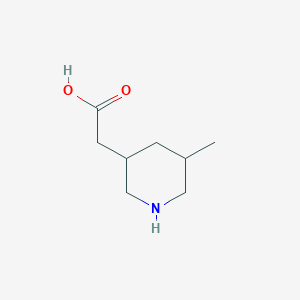
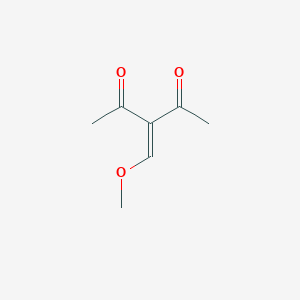
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
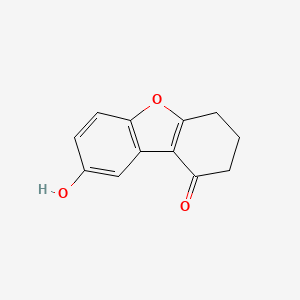
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)


